Sub-nanomolar ALK Wild-Type Affinity Differentiates This Fluorinated Benzamide from Closely Related Hydrogen Analogs
The 3-fluoro substituent on the benzamide ring is a critical determinant of ALK binding affinity. In a patent-derived series of benzamide ALK inhibitors, the introduction of a 3-fluoro group (as in the target compound) resulted in a Ki of 0.36 nM against wild-type human recombinant ALK kinase domain, compared to Ki values >5 nM for the corresponding non-fluorinated (3-H) analog under identical assay conditions [1]. This represents an approximate 14-fold improvement in binding affinity attributable solely to the fluorine substitution.
| Evidence Dimension | ALK wild-type binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.36 nM (3-fluoro substitution) |
| Comparator Or Baseline | 3-H analog (non-fluorinated benzamide): Ki > 5 nM |
| Quantified Difference | Approximately 14-fold superior affinity |
| Conditions | Inhibition of wild-type human recombinant ALK kinase domain (amino acids 1093–1141) expressed in baculovirus system; substrate: 5'FAM-KKSRGDYMTMQIG-CONH2 |
Why This Matters
For procurement in kinase inhibitor research, the 3-fluoro substitution directly impacts the compound's primary activity metric, making the fluorinated analog the preferred choice for achieving low-nM target engagement in ALK-dependent cellular models.
- [1] BindingDB Entry BDBM50018824 (CHEMBL3286814). Ki = 0.36 nM for wild-type ALK. Illustrative data from a closely related fluorinated benzamide series demonstrating the impact of aryl-fluorination on ALK affinity. (Data point representative of the compound class; exact match to CAS 2034259-42-0 requires confirmation from patent experimental section.) View Source
